5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
Overview
Description
WAY-328173, also known as Wnt/β-catenin agonist 3, is a chemical compound with the molecular formula C16H15ClN4O2 and a molecular weight of 330.77 g/mol . It is primarily known for its role as an agonist in the Wnt/β-catenin signaling pathway, which is crucial in various biological processes, including cell proliferation, differentiation, and migration .
Preparation Methods
The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and substitution reactions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
WAY-328173 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Scientific Research Applications
WAY-328173 has a wide range of scientific research applications, including:
Mechanism of Action
WAY-328173 exerts its effects by activating the Wnt/β-catenin signaling pathway. This pathway involves the binding of Wnt proteins to cell surface receptors, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation, differentiation, and migration . The molecular targets of WAY-328173 include various components of the Wnt/β-catenin pathway, such as β-catenin and its associated proteins .
Comparison with Similar Compounds
WAY-328173 is unique in its specific activation of the Wnt/β-catenin signaling pathway. Similar compounds include:
Fz7-21: A peptide antagonist of FZD7 that antagonizes WNT3A-induced Wnt/β-catenin signaling.
TNIK-IN-2: An inhibitor of Traf2- and Nck-interacting protein kinase, a downstream signal protein of the Wnt/β-catenin pathway.
Laduviglusib trihydrochloride: A selective glycogen synthase kinase 3 inhibitor that activates Wnt/β-catenin signaling.
These compounds share similarities in their involvement in the Wnt/β-catenin pathway but differ in their specific targets and mechanisms of action .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPHWAGSDPATHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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